(1S,2R,4S,8R,9S,11S,12R,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
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Overview
Description
6alpha-Hydroxy Budesonide is a derivative of budesonide, a glucocorticoid steroid with potent anti-inflammatory properties. This compound is primarily used in the treatment of various inflammatory conditions, including asthma, chronic obstructive pulmonary disease, and inflammatory bowel diseases such as Crohn’s disease and ulcerative colitis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha-Hydroxy Budesonide typically involves the hydroxylation of budesonide. One common method includes the reaction of budesonide with specific hydroxylating agents under controlled conditions. The process often requires the use of solvents like 1,4-dioxane and catalysts such as perchloric acid .
Industrial Production Methods
Industrial production of 6alpha-Hydroxy Budesonide can be achieved through a continuous flow process. This method optimizes various parameters such as flow rate, temperature, and residence time to ensure efficient production. The continuous flow process is advantageous as it can be scaled up for large-scale production while maintaining the desired molar ratio of epimers .
Chemical Reactions Analysis
Types of Reactions
6alpha-Hydroxy Budesonide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include butyraldehyde for hydroxylation and various oxidizing and reducing agents for other transformations. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include different hydroxylated derivatives of budesonide, which can have varying degrees of glucocorticoid activity .
Scientific Research Applications
6alpha-Hydroxy Budesonide has a wide range of scientific research applications:
Mechanism of Action
6alpha-Hydroxy Budesonide exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation or repression of specific genes involved in inflammatory responses. The compound decreases vasodilation and capillary permeability, reducing leukocyte migration to sites of inflammation . It also modulates the expression of various cytokines and inflammatory mediators, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Budesonide: The parent compound of 6alpha-Hydroxy Budesonide, used widely for its anti-inflammatory properties.
Fluticasone: Another glucocorticoid with similar applications but different pharmacokinetic properties.
Mometasone: A glucocorticoid with a higher potency and different safety profile compared to budesonide.
Uniqueness
6alpha-Hydroxy Budesonide is unique due to its specific hydroxylation, which can alter its pharmacokinetic and pharmacodynamic properties. This modification can potentially enhance its efficacy and reduce side effects compared to its parent compound, budesonide .
Properties
Molecular Formula |
C25H34O7 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(1S,2R,4S,8R,9S,11S,12R,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C25H34O7/c1-4-5-21-31-20-10-15-14-9-17(28)16-8-13(27)6-7-23(16,2)22(14)18(29)11-24(15,3)25(20,32-21)19(30)12-26/h6-8,14-15,17-18,20-22,26,28-29H,4-5,9-12H2,1-3H3/t14-,15+,17+,18-,20-,21?,22-,23-,24-,25-/m0/s1 |
InChI Key |
JBVVDXJXIDYDMF-VSUWKNGRSA-N |
Isomeric SMILES |
CCCC1O[C@H]2C[C@@H]3[C@@H]4C[C@H](C5=CC(=O)C=C[C@@]5([C@@H]4[C@H](C[C@@]3([C@]2(O1)C(=O)CO)C)O)C)O |
Canonical SMILES |
CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O |
Origin of Product |
United States |
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